molecular formula C15H16N2O2 B5335822 (E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B5335822
M. Wt: 256.30 g/mol
InChI Key: SFCUSJOYYNAHAS-RMKNXTFCSA-N
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Description

(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a pyrazole ring and a hydroxyphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.

    Reduction: The carbonyl group in the chalcone structure can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chalcone derivatives.

    Substitution: Nitrated or halogenated chalcone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, diabetes, and neurodegenerative disorders.

    Industry: Used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones can interact with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, they may inhibit enzymes involved in inflammation or oxidative stress, or modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the pyrazole ring.

    Flavonoids: A class of compounds structurally related to chalcones, known for their diverse biological activities.

    Curcumin: A well-known chalcone derivative with potent anti-inflammatory and antioxidant properties.

Uniqueness

(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of the pyrazole ring, which may enhance its biological activity and specificity compared to other chalcones. The hydroxyphenyl group also contributes to its potential antioxidant properties.

Properties

IUPAC Name

(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-17-10-13(11(2)16-17)6-9-15(19)12-4-7-14(18)8-5-12/h4-10,18H,3H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCUSJOYYNAHAS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323106
Record name (E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

700350-03-4
Record name (E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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